![molecular formula C26H25F3N2O4 B303903 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303903.png)
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential use in developing new therapeutic agents due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells. It is also thought to have an effect on the central nervous system, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and affect the levels of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potential use in developing new therapeutic agents. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain and may require specialized equipment and expertise to synthesize.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Some possible directions include:
1. Further investigation of its potential use in developing new therapeutic agents for the treatment of neurological disorders.
2. Studying its mechanism of action in more detail to better understand its effects on the body.
3. Investigating its potential use in combination with other drugs for the treatment of cancer.
4. Developing new synthesis methods to make this compound more readily available for research.
5. Studying its potential use in other areas, such as agriculture and environmental science.
In conclusion, 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound that has shown potential in various scientific research applications. Its unique structure and properties make it a valuable tool for developing new therapeutic agents and understanding the mechanisms of certain diseases. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis method of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 3-(trifluoromethyl)aniline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its potential use in developing new therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
---|---|
Molekularformel |
C26H25F3N2O4 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H25F3N2O4/c1-14-22(25(33)31-16-7-4-6-15(12-16)26(27,28)29)23(24-19(30-14)8-5-9-20(24)32)18-13-17(34-2)10-11-21(18)35-3/h4,6-7,10-13,23,30H,5,8-9H2,1-3H3,(H,31,33) |
InChI-Schlüssel |
FGRJWBLPWHOZHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.